Methyl 6-deoxy-beta-D-glucopyranoside
Overview
Description
Methyl 6-deoxy-beta-D-glucopyranoside is an organic compound belonging to the class of glycosides. It is characterized by the absence of a hydroxyl group at the sixth carbon of the glucose molecule, replaced by a methyl group. This structural modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-deoxy-beta-D-glucopyranoside typically involves the selective protection and deprotection of hydroxyl groups on the glucose molecule. One common method includes the use of methylation agents such as methyl iodide in the presence of a base like sodium hydride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The final product is often purified using crystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often target the primary alcohol group, converting it into a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may reduce any carbonyl groups present in the compound to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Methyl 6-deoxy-beta-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides. It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology: Employed in studies of carbohydrate metabolism and enzyme specificity. It helps in understanding the role of deoxy sugars in biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of Methyl 6-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate enzymes involved in carbohydrate metabolism by binding to their active sites. This binding can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways. Additionally, the compound’s unique structure allows it to interact with cell surface receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Methyl beta-D-glucopyranoside: Similar in structure but retains the hydroxyl group at the sixth carbon.
Methyl alpha-D-glucopyranoside: Differentiated by the configuration of the glycosidic bond.
6-deoxy-D-glucose: Lacks the methyl group but shares the deoxy characteristic.
Uniqueness: Methyl 6-deoxy-beta-D-glucopyranoside is unique due to the combination of the deoxy modification and the methyl group at the sixth carbon. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-XUUWZHRGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.